![molecular formula C15H10ClFN2OS B2757419 7-chloro-3-[(4-fluorophenyl)methyl]-2-sulfanylidene-1H-quinazolin-4-one CAS No. 422526-63-4](/img/no-structure.png)

7-chloro-3-[(4-fluorophenyl)methyl]-2-sulfanylidene-1H-quinazolin-4-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

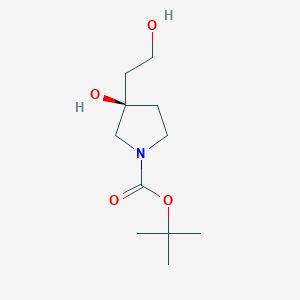

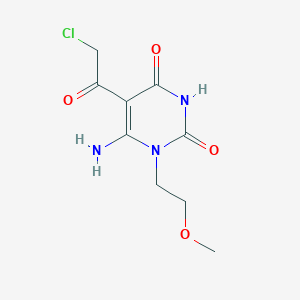

7-chloro-3-[(4-fluorophenyl)methyl]-2-sulfanylidene-1H-quinazolin-4-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. This compound belongs to the class of quinazolinone derivatives and has been studied extensively for its various biological properties.

科学的研究の応用

Structure-Activity Relationship (SAR) Studies

A study by Chenard et al. (2001) investigated a series of quinazolin-4-ones to probe the SAR for AMPA receptor inhibition. This work highlighted the importance of the positioning and chemical nature of substituents on the quinazolin-4-one core for modulating biological activity, providing a basis for the development of AMPA receptor antagonists (Chenard et al., 2001).

Anticancer Activity

Noolvi and Patel (2013) synthesized and characterized novel quinazoline derivatives, including structures related to 7-chloro-3-[(4-fluorophenyl)methyl]-2-sulfanylidene-1H-quinazolin-4-one. These compounds showed remarkable activity against CNS SNB-75 cancer cell lines, underlining their potential as frameworks for antitumor agents (Noolvi & Patel, 2013).

Chemical Synthesis and Optimization

Kut, Onysko, and Lendel (2020) described the synthesis of functionalized quinazolinones via intramolecular electrophilic cyclization, demonstrating the versatility of quinazolinone derivatives in chemical synthesis and the potential for generating diverse biologically relevant molecules (Kut et al., 2020).

Anti-inflammatory Activity

Sun et al. (2019) synthesized fluorine-substituted tetrahydrobenzo[h]quinazolin-2-amine derivatives and evaluated their anti-inflammatory activity. This study showcases the application of quinazolinone derivatives in probing the mechanisms underlying inflammation and developing potential anti-inflammatory agents (Sun et al., 2019).

Antibacterial Evaluation

Geesi et al. (2020) reported on the synthesis, antibacterial evaluation, and detailed structural analysis of a novel quinazolin-4(3H)-one derivative. Their work contributes to the understanding of the structure-function relationships in quinazolinones and their potential as antibacterial agents (Geesi et al., 2020).

Imaging and Diagnostic Applications

Holt et al. (2006) synthesized [11C]gefitinib, a quinazoline derivative, for imaging epidermal growth factor receptor tyrosine kinase (EGFR-TK) with positron emission tomography (PET), demonstrating the utility of quinazolinone derivatives in biomedical imaging and cancer diagnostics (Holt et al., 2006).

特性

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '7-chloro-3-[(4-fluorophenyl)methyl]-2-sulfanylidene-1H-quinazolin-4-one' involves the reaction of 4-fluorobenzylamine with 2-chloro-3-formylquinazolin-4(3H)-one, followed by the addition of sulfur and chlorination.", "Starting Materials": [ "4-fluorobenzylamine", "2-chloro-3-formylquinazolin-4(3H)-one", "Sulfur", "Chlorine gas" ], "Reaction": [ "Step 1: 4-fluorobenzylamine is reacted with 2-chloro-3-formylquinazolin-4(3H)-one in the presence of a suitable solvent and a base to form 7-chloro-3-[(4-fluorophenyl)methyl]-2-formyl-1H-quinazolin-4-one.", "Step 2: Sulfur is added to the reaction mixture and the resulting mixture is heated to form 7-chloro-3-[(4-fluorophenyl)methyl]-2-sulfanylidene-1H-quinazolin-4-one.", "Step 3: Chlorine gas is bubbled through the reaction mixture to chlorinate the compound and form the final product, '7-chloro-3-[(4-fluorophenyl)methyl]-2-sulfanylidene-1H-quinazolin-4-one'." ] } | |

CAS番号 |

422526-63-4 |

製品名 |

7-chloro-3-[(4-fluorophenyl)methyl]-2-sulfanylidene-1H-quinazolin-4-one |

分子式 |

C15H10ClFN2OS |

分子量 |

320.77 |

IUPAC名 |

7-chloro-3-[(4-fluorophenyl)methyl]-2-sulfanylidene-1H-quinazolin-4-one |

InChI |

InChI=1S/C15H10ClFN2OS/c16-10-3-6-12-13(7-10)18-15(21)19(14(12)20)8-9-1-4-11(17)5-2-9/h1-7H,8H2,(H,18,21) |

InChIキー |

MTAGHPPQGGJQDL-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC=C1CN2C(=O)C3=C(C=C(C=C3)Cl)NC2=S)F |

溶解性 |

not available |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-[4-(4-Nitrophenyl)piperazine-1-carbonyl]-3-(2-phenylethyl)-1,2,3,4-tetrahydroquinazoline-2,4-dione](/img/structure/B2757340.png)

![[4,4-Difluoro-1-(methoxymethyl)cyclohexyl]methanamine hydrochloride](/img/structure/B2757342.png)

![N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-1-(3,4-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B2757343.png)

![3-amino-N-(3-fluorophenyl)-4-(5-methylfuran-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2757345.png)

![3-Cyclopropylidene-8-(6-methoxypyridine-3-carbonyl)-8-azabicyclo[3.2.1]octane](/img/structure/B2757350.png)

![2-cyano-3-[2,5-dimethyl-1-(4-methylphenyl)-1H-pyrrol-3-yl]-N-(pyridin-2-yl)prop-2-enamide](/img/structure/B2757351.png)

![1-{4-[3-(Trifluoromethyl)-2-pyridyl]piperazino}-1-ethanone](/img/structure/B2757356.png)

![N-ethyl-4-(4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)pyrimidin-2-amine](/img/structure/B2757358.png)

![N-ethyl-N-[3-(9-fluorenylideneamino)oxy-2-hydroxypropyl]-4-methylbenzenesulfonamide](/img/structure/B2757359.png)